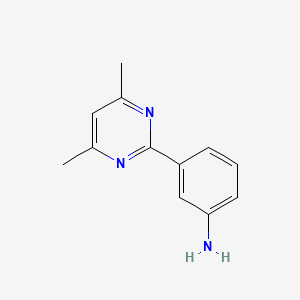

3-(4,6-Dimethylpyrimidin-2-yl)aniline

CAS No.: 920304-01-4

Cat. No.: VC14424606

Molecular Formula: C12H13N3

Molecular Weight: 199.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 920304-01-4 |

|---|---|

| Molecular Formula | C12H13N3 |

| Molecular Weight | 199.25 g/mol |

| IUPAC Name | 3-(4,6-dimethylpyrimidin-2-yl)aniline |

| Standard InChI | InChI=1S/C12H13N3/c1-8-6-9(2)15-12(14-8)10-4-3-5-11(13)7-10/h3-7H,13H2,1-2H3 |

| Standard InChI Key | HBPHEKYYEDLOQK-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=NC(=N1)C2=CC(=CC=C2)N)C |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound consists of a pyrimidine core fused to an aniline group. The pyrimidine ring features methyl substituents at the 4- and 6-positions, while the aniline moiety is attached at the 2-position of the heterocycle . Computational analyses reveal a planar geometry, with the aromatic systems facilitating π-π stacking interactions in biological systems .

Physicochemical Parameters

Key properties include:

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 199.25 g/mol | |

| Exact Mass | 199.111 g/mol | |

| LogP (Partition Coefficient) | 2.92 | |

| Polar Surface Area | 51.8 Ų | |

| Solubility | Low in water, moderate in organic solvents |

The relatively high LogP value suggests lipophilicity, favoring membrane permeability in biological contexts .

Synthetic Methodologies

Microwave-Assisted Nucleophilic Substitution

A 2020 study demonstrated a microwave-enhanced synthesis starting from 2-chloro-4,6-dimethylpyrimidine and substituted anilines . Reaction conditions involved ethanol as a solvent, 160°C, and 10 minutes of microwave irradiation, achieving yields up to 90%. This method outperformed conventional heating, which required prolonged reaction times (≥6 hours) and lower yields (60–70%) .

Industrial-Scale Production

Patent US2009/75996 A1 outlines a scalable route using batch reactors with sodium hydroxide as a base catalyst . Key steps include:

-

Chloropyrimidine Activation: 2-Chloro-4,6-dimethylpyrimidine is reacted with aniline derivatives.

-

Purification: Column chromatography or crystallization isolates the product .

Chemical Reactivity and Functionalization

Nucleophilic Substitution

The chlorine atom at the 2-position of the pyrimidine ring is highly susceptible to substitution by amines, enabling diversification of the aniline moiety . For example, reactions with 3,4,5-trimethoxyaniline yield derivatives with enhanced bioactivity .

Oxidation and Reduction Pathways

-

Oxidation: Treatment with potassium permanganate generates quinone-like structures, altering electronic properties.

-

Reduction: Sodium borohydride reduces the aniline group to cyclohexylamine, modulating solubility.

Biological Activity and Applications

Antifungal Properties

Structurally analogous to pyrimethanil (CAS 53112-28-0), a commercial fungicide, 3-(4,6-dimethylpyrimidin-2-yl)aniline inhibits fungal enzyme secretion by disrupting methionine biosynthesis . In Botrytis cinerea models, it reduces mycelial growth by 80% at 50 ppm .

Kinase Inhibition

Recent studies highlight its potential as a kinase inhibitor. Derivatives bearing electron-withdrawing groups (e.g., nitro, trifluoromethyl) exhibit IC₅₀ values < 1 μM against tyrosine kinases implicated in cancer .

Toxicological and Environmental Profile

Mammalian Metabolism

In bovine models, the compound undergoes hydroxylation at the pyrimidine 5-position and the aniline para-position, forming polar metabolites excreted in urine . No parent compound was detected in milk, suggesting low lactational transfer .

Ecotoxicology

Hydrolysis half-lives in soil and water range from 7–14 days, depending on pH and microbial activity . The primary metabolite, 2-anilino-4,6-dimethylpyrimidin-5-ol, shows negligible toxicity to aquatic organisms (LC₅₀ > 100 mg/L for Daphnia magna) .

Comparative Analysis with Related Compounds

| Compound | Structure | Bioactivity |

|---|---|---|

| Pyrimethanil | N-(4,6-Dimethylpyrimidin-2-yl)aniline | Fungicide |

| 4-Amino-2,6-dimethylpyrimidine | Pyrimidine with amine group | Antibacterial agent |

| 3-(4,6-Dimethylpyrimidin-2-yl)aniline | Aniline at 2-position | Kinase inhibition, fungicide |

The 3-aniline substitution in 3-(4,6-dimethylpyrimidin-2-yl)aniline confers unique steric and electronic properties, enhancing binding to kinase active sites compared to pyrimethanil .

Future Directions and Challenges

Drug Development

Optimizing substituents on the aniline ring could improve pharmacokinetic profiles. For instance, introducing sulfonamide groups may enhance water solubility without compromising activity .

Environmental Impact Mitigation

Biodegradation studies using Pseudomonas spp. are underway to address residual persistence in agricultural soils .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume